2-Chloroethyl trifluoroacetate
Overview
Description
2-Chloroethyl trifluoroacetate is an organic compound with the molecular formula C4H4ClF3O2. It is a clear liquid with a molecular weight of 176.52 g/mol . This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl trifluoroacetate can be synthesized from ethylene and trifluoroacetyl hypochlorite . The reaction typically involves the addition of trifluoroacetyl hypochlorite to ethylene under controlled conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis from ethylene and trifluoroacetyl hypochlorite is a common laboratory method that can be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl trifluoroacetate undergoes various chemical reactions, including substitution reactions. It can react with nucleophiles, leading to the substitution of the chlorine atom.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield an amide, while reaction with an alcohol can produce an ester .
Scientific Research Applications
2-Chloroethyl trifluoroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloroethyl trifluoroacetate involves its reactivity with nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. This reactivity is utilized in various chemical syntheses .
Comparison with Similar Compounds
- Ethyl trifluoroacetate
- Methyl trifluoroacetate
- 2-Chloroethyl acetate
Comparison: 2-Chloroethyl trifluoroacetate is unique due to the presence of both a chlorine atom and trifluoroacetate group, which imparts distinct reactivity compared to similar compounds. For instance, ethyl trifluoroacetate lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
2-chloroethyl 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOBKOUBDVFRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503090 | |
Record name | 2-Chloroethyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40949-99-3 | |
Record name | 2-Chloroethyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloroethyl trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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